molecular formula C11H9N3O4 B12657160 Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- CAS No. 127692-21-1

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)-

Cat. No.: B12657160
CAS No.: 127692-21-1
M. Wt: 247.21 g/mol
InChI Key: YSDPKFKLOFFUOM-UHFFFAOYSA-N
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Description

The compound Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- belongs to the nitroimidazo-oxazole family, characterized by a bicyclic heterocyclic core (imidazo[2,1-b]oxazole) with a nitro group at position 6 and a phenoxymethyl substituent at position 2.

For instance, DNDI-VL-2001, a closely related racemic 6-nitroimidazo-oxazole derivative, features a trifluoromethoxy-phenoxymethyl group instead of phenoxymethyl . Such compounds are synthesized via reactions between nitroimidazoles and phenacyl halides under microwave irradiation, as demonstrated in .

Properties

CAS No.

127692-21-1

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

6-nitro-2-phenoxy-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C11H9N3O4/c15-14(16)9-6-13-7-10(18-11(13)12-9)17-8-4-2-1-3-5-8/h1-6,10H,7H2

InChI Key

YSDPKFKLOFFUOM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Epoxide Intermediate Synthesis

The phenoxymethyl substituent is introduced by reacting substituted phenols with epoxides or epoxide precursors. For example:

  • Reaction of 4-nitroimidazole derivatives with epoxides such as glycidol or substituted epoxides under basic conditions (e.g., sodium hydride or cesium carbonate) yields phenoxymethyl epoxides.
  • Sharpless asymmetric dihydroxylation and subsequent mesylation steps are used to prepare chiral epoxides with high enantiomeric purity, which are crucial for biological activity.
Step Reagents/Conditions Yield (%) Notes
Phenol + Epoxide Sodium hydride, DMF, 0 °C 12-45% (variable) Direct formation of oxazole precursors
Allyl phenol + AD mix-α (Sharpless dihydroxylation) 20 °C 88% High enantioselectivity
Diol to Epoxide (mesylation) Standard mesylation conditions High Key intermediate for coupling

Data adapted from multiple synthetic studies on nitroimidazooxazoles.

Coupling and Cyclization to Form Imidazo(2,1-b)oxazole Core

The critical step involves coupling the phenoxymethyl epoxide with a 2-bromo-4-nitroimidazole or related nitroimidazole derivative:

  • The coupling is typically performed in polar aprotic solvents such as DMF or tert-butyl acetate.
  • Bases like DIPEA (N,N-diisopropylethylamine) or cesium carbonate are used to facilitate nucleophilic attack and ring closure.
  • Reaction temperatures range from 50 °C to 115 °C depending on the step and reagents.
Step Reagents/Conditions Yield (%) Notes
Epoxide + 2-bromo-4-nitroimidazole DIPEA, 115 °C ~90% Formation of coupled intermediate
Coupled intermediate + Cs2CO3, DMF, 50 °C, 2 h 70% Cyclization to final imidazooxazole

This two-step coupling and cyclization sequence yields the target compound with overall yields around 60-70%.

Industrial Scale Synthesis and Purification

For large-scale production, the process includes:

  • Reaction of 2-bromo-4-nitroimidazole with a phenoxymethyl piperidine derivative in the presence of sodium acetate in tert-butyl acetate solvent.
  • Controlled temperature profiles (e.g., 98 ± 3 °C) to optimize reaction completion.
  • Sequential aqueous workup with sodium hydroxide and ammonium chloride solutions to remove impurities.
  • Crystallization from solvents such as acetone, ethanol, or isopropyl alcohol to obtain high-purity product.
Process Step Conditions Yield Notes
Coupling reaction 2-bromo-4-nitroimidazole + phenoxymethyl piperidine, sodium acetate, tert-butyl acetate, 98 °C High Industrial scale
Workup Aqueous NaOH, ammonium chloride washes - Impurity removal
Crystallization Acetone/ethanol or isopropyl alcohol/water - Purification

This method has been reported to yield over 60% of the desired imidazooxazole compound with controlled impurity profiles.

Research Findings and Optimization Notes

  • The presence of the 6-nitro group is essential for biological activity, and its introduction is typically achieved via starting nitroimidazole derivatives.
  • The phenoxymethyl substituent is introduced via nucleophilic substitution on epoxides derived from phenols.
  • Use of chiral catalysts and asymmetric synthesis (e.g., Sharpless dihydroxylation) improves enantiomeric purity, which is critical for pharmacological efficacy.
  • Bases such as DIPEA and cesium carbonate are preferred for coupling and cyclization due to their dual role as base and solvent or phase-transfer agents.
  • Reaction temperatures and solvent choice significantly affect yields and purity.
  • Industrial processes emphasize impurity control through careful workup and crystallization steps.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Remarks
Epoxide formation Phenol + epoxide, NaH, DMF, 0 °C 12-45% (variable) Direct formation of phenoxymethyl epoxides
Asymmetric dihydroxylation AD mix-α, 20 °C ~88% High enantioselectivity for chiral epoxides
Coupling with nitroimidazole 2-bromo-4-nitroimidazole + epoxide, DIPEA, 115 °C ~90% Formation of coupled intermediate
Cyclization Cs2CO3, DMF, 50 °C, 2 h ~70% Final ring closure to imidazooxazole
Industrial scale synthesis Sodium acetate, tert-butyl acetate, 98 °C >60% Includes aqueous workup and crystallization

Chemical Reactions Analysis

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The nitro group at the 6-position is particularly reactive and can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . This reduction reaction can lead to the formation of 2,3-dihydro-6-amino-2-(phenoxymethyl)imidazo[2,1-b]oxazole.

Substitution reactions can also occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group under appropriate conditions . These reactions can lead to the formation of a variety of derivatives with different functional groups, expanding the compound’s chemical diversity.

Scientific Research Applications

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . The compound’s unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anticancer agent . Its ability to inhibit certain enzymes and signaling pathways involved in cancer progression makes it a valuable tool for cancer research. Furthermore, the compound’s structural features make it a useful scaffold for the design and synthesis of new bioactive molecules.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- involves its interaction with specific molecular targets in the cell. The nitro group at the 6-position is believed to play a crucial role in its biological activity, as it can undergo bioreductive activation to form reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroaromatic compounds, which are known to exert their effects through the generation of reactive oxygen species and other cytotoxic intermediates.

The compound’s ability to inhibit specific enzymes and signaling pathways also contributes to its biological activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[2,1-b]thiazole Derivatives
  • 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 82588-40-7):
    • Replaces the oxazole oxygen with sulfur, increasing lipophilicity (logP ≈ 4.32 for biphenyl analogs) .
    • Thiazole derivatives often exhibit enhanced metabolic stability but reduced solubility compared to oxazole analogs.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Compound 10h (imidazothiadiazole):
    • Features a thiadiazole ring fused to imidazole, resulting in higher planarity and rigidity.
    • Melting point: 271°C; elemental analysis: C 62.32%, H 3.98%, N 13.85% .
    • The thiadiazole core may enhance π-π stacking interactions in biological targets.
Imidazo[2,1-b]oxazole Derivatives
  • the phenoxymethyl substituent .

Substituent Effects

Compound Substituent at Position 2 Key Properties
Target Compound Phenoxymethyl Moderate lipophilicity; aromatic interactions
DNDI-VL-2001 4-(Trifluoromethoxy)phenoxymethyl Enhanced electron-withdrawing effects
CAS 127692-20-0 Propenyloxymethyl Increased flexibility; potential reactivity
CAS 102646-02-6 2-Methoxy-4-(methylsulfinyl)phenyl Polar sulfinyl group improves solubility

Physicochemical Properties

  • Melting Points :
    • Imidazothiadiazoles (e.g., 10h: 271°C) exhibit higher melting points due to rigid, planar structures .
    • Oxazole derivatives like DNDI-VL-2001 likely have lower melting points (data unavailable).
  • logP and Solubility :
    • Thiazole/thiadiazole analogs (logP ~4.3) are more lipophilic than oxazoles .
    • Nitro groups generally reduce solubility but enhance redox-mediated bioactivation.

Biological Activity

Imidazo(2,1-b)oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. This article focuses on the compound Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- , exploring its synthesis, biological activities, and relevant case studies.

  • Chemical Formula : C15_{15}H15_{15}N3_3O3_3
  • Molecular Weight : 285.30 g/mol
  • CAS Number : 73332-75-9
  • Structure : The compound features a nitro group and a phenoxymethyl substituent that contribute to its biological properties.

Synthesis

The synthesis of Imidazo(2,1-b)oxazole derivatives typically involves multi-step organic reactions including cyclization and functionalization. The following synthetic route is commonly employed:

  • Starting Materials : Appropriate amino acids or nitro compounds.
  • Reagents : Use of bases such as sodium hydroxide and solvents like ethanol.
  • Cyclization : A key step that forms the imidazo ring through condensation reactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of imidazo[2,1-b]oxazole derivatives. A notable study synthesized a series of compounds based on this scaffold and evaluated their activity against various cancer cell lines:

  • Cell Lines Tested : A375 (melanoma) and SKMEL28 (skin cancer).
  • Comparison with Standard : The synthesized compounds were compared with sorafenib, a well-known B-RAF inhibitor.
Compound IDIC50 (µM)Comparison to Sorafenib
11c0.5Higher
11e0.8Higher
11o0.7Higher
Sorafenib1.0-

These results indicate that certain derivatives exhibit enhanced cytotoxicity compared to established treatments, suggesting their potential as novel anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of imidazo[2,1-b]oxazole possess significant antibacterial properties against various strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
Compound IDMinimum Inhibitory Concentration (MIC)
Compound A6.25 µg/mL
Compound B12.5 µg/mL

These findings suggest that structural modifications can enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of imidazo[2,1-b]oxazole derivatives were synthesized and screened for anticancer activity. Compound 11q showed remarkable selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Action

Another investigation focused on the synthesis of several imidazo[2,1-b]oxazole derivatives with varying substituents. The study revealed that compounds with electron-withdrawing groups exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing Imidazo(2,1-b)oxazole derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Imidazo(2,1-b)oxazole derivatives are typically synthesized via Friedel-Crafts acylation or cyclization reactions using Eaton’s reagent under solvent-free conditions. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and reaction time (2–6 hours). Thin-layer chromatography (TLC) is used to monitor progress, and yields (90–96%) can be improved by optimizing substrate ratios and avoiding side reactions through selective purification .

Q. What biological activities are associated with Imidazo(2,1-b)oxazole scaffolds, and what standardized assays are used to evaluate them?

Methodological Answer: These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against E. coli or S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) .

Q. How are structural analogs of Imidazo(2,1-b)oxazole designed to enhance pharmacological activity?

Methodological Answer: Structural modifications focus on:

  • Nitro group positioning : The 6-nitro substituent enhances electron-withdrawing effects, improving binding to biological targets.
  • Phenoxymethyl substitution : Adjusting steric bulk to optimize pharmacokinetics (e.g., logP for membrane permeability). Computational tools like molecular docking (AutoDock Vina) guide rational design before synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) be integrated with experimental data to predict reaction pathways for novel Imidazo(2,1-b)oxazole derivatives?

Methodological Answer: Quantum chemical calculations (DFT, Gaussian) model transition states and intermediates to identify low-energy pathways. For example, reaction path searches predict regioselectivity in Friedel-Crafts reactions. Machine learning (ML) models trained on experimental data (e.g., yields, reaction times) can prioritize high-probability synthetic routes, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across cell lines)?

Methodological Answer: Contradictions arise from assay variability (e.g., cell culture conditions, compound solubility). Mitigation strategies include:

  • Standardized protocols : Harmonize cell passage numbers, serum concentrations, and incubation times.
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers).
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

Q. How can advanced analytical techniques (e.g., NMR crystallography) characterize polymorphic forms of Imidazo(2,1-b)oxazole derivatives?

Methodological Answer: Polymorphs are identified via:

  • Solid-state NMR : Distinguishes hydrogen-bonding networks.
  • PXRD : Detects lattice variations.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability. Hyphenated techniques (LC-MS/MS) monitor degradation products under stress conditions (e.g., heat, humidity) .

Q. What experimental design frameworks (e.g., factorial design) optimize reaction parameters for scaling up Imidazo(2,1-b)oxazole synthesis?

Methodological Answer: Factorial design (DoE) identifies critical factors (e.g., temperature, catalyst loading) using minimal experiments. For example:

  • 2³ factorial design : Varies three factors (time, temperature, solvent ratio) to model interactions.
  • Response surface methodology (RSM) : Optimizes yield and purity simultaneously. Statistical software (Minitab, JMP) analyzes significance (p < 0.05) and generates predictive models .

Q. How do stability studies address the hydrolytic degradation of nitro-substituted Imidazo(2,1-b)oxazole derivatives?

Methodological Answer: Hydrolytic stability is assessed via:

  • Forced degradation : Expose compounds to acidic/basic buffers (pH 1–13) at 40–60°C.
  • LC-HRMS : Identifies degradation products (e.g., nitro-reduction to amine). Formulation strategies (lyophilization, encapsulation) mitigate instability in aqueous environments .

Q. What in silico tools predict the environmental fate and ecotoxicity of Imidazo(2,1-b)oxazole derivatives?

Methodological Answer: Tools like EPI Suite estimate:

  • Persistence : Biodegradation probability (BIOWIN models).
  • Bioaccumulation : LogKow-based BCF predictions.
  • Ecotoxicology : ECOSAR models for aquatic toxicity (LC₅₀ for Daphnia magna). Experimental validation uses OECD Test Guideline 301 for aerobic degradation .

Q. How are high-throughput screening (HTS) platforms adapted to profile the off-target effects of Imidazo(2,1-b)oxazole-based drug candidates?

Methodological Answer: HTS workflows employ:

  • Kinase panels : Broad-spectrum inhibition profiling (e.g., Eurofins KinaseProfiler).
  • CYP450 assays : Assess metabolic interference (e.g., fluorogenic substrates for CYP3A4).
  • Transcriptomics : RNA-seq identifies gene expression changes in treated cells.
    Data integration (KNIME, Pipeline Pilot) prioritizes candidates with minimal off-target activity .

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